COH1 Structural Scaffold: Distinct from Hydroxyurea and 3-AP
COH1 belongs to a novel structural class of RR inhibitors derived from the NCI-3 scaffold, featuring a thiazole core linked to a catechol moiety via an acetamide group [1]. This structural architecture is fundamentally distinct from the simple hydroxylamine structure of hydroxyurea (HU) and the iron-chelating thiosemicarbazone backbone of 3-AP, suggesting that COH1 may interact with the RRM1/RRM2 interface through a different binding mode that does not rely on direct radical scavenging or iron chelation [1].
| Evidence Dimension | Chemical Scaffold / Mechanism Class |
|---|---|
| Target Compound Data | Thiazole-catechol acetamide derivative; NCI-3-derived scaffold |
| Comparator Or Baseline | Hydroxyurea (hydroxylamine); 3-AP (thiosemicarbazone iron chelator) |
| Quantified Difference | Not applicable; qualitative structural distinction |
| Conditions | Patent structural classification [1] |
Why This Matters
The structural divergence implies that COH1 may be useful for probing RR inhibition mechanisms that are orthogonal to those of traditional clinical RR inhibitors, avoiding confounding iron-chelation artifacts in cell-based assays.
- [1] Yen Y, Su L, Yuan YC, Horne D, Perkins Harki AL, Zhou BS. Ribonucleotide reductase inhibitors and methods of use. US Patent 7,956,076 B2. 2011 Jun 7. View Source
